3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Medicinal Chemistry Process Chemistry Factor Xa Inhibitors

Medicinal chemists developing factor Xa inhibitors require the 5-bromomethyl regioisomer-not the 3-substituted isomer-to maintain the critical aminomethyl pharmacophore orientation. Generic pyrazole bromides contain an 88:12 regioisomeric mixture, risking synthetic failure. • Regiospecifically pure 5-bromomethyl isomer, eliminating separation of the 88:12 condensation mixture. • Orthogonal handles: bromomethyl for nucleophilic substitution, nitrile for reduction to the aminomethyl pharmacophore. • Directly enables the DPC423 synthetic pathway; also suited for PROTAC design via bifunctional conjugation.

Molecular Formula C12H7BrF3N3
Molecular Weight 330.1 g/mol
CAS No. 327046-84-4
Cat. No. B1290703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
CAS327046-84-4
Molecular FormulaC12H7BrF3N3
Molecular Weight330.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)C#N
InChIInChI=1S/C12H7BrF3N3/c13-6-10-5-11(12(14,15)16)18-19(10)9-3-1-2-8(4-9)7-17/h1-5H,6H2
InChIKeyXWJOYHFTOTWSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile – Regioisomeric Intermediate for Factor Xa Inhibitors


3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (CAS 327046-84-4) is a regiospecifically substituted pyrazole building block featuring a reactive bromomethyl handle, a metabolically stabilizing trifluoromethyl group, and a nitrile moiety poised for further functionalization [1][2]. It belongs to the class of 1-aryl-3-trifluoromethylpyrazole intermediates that have been employed in the synthesis of potent, orally bioavailable blood coagulation factor Xa inhibitors, notably DPC423 [1][3].

1 Regiospecific intermediate for factor Xa inhibitor lead synthesis
2 Bifunctional handles support sequential orthogonal transformations
3 Reported use in DPC423 synthesis pathway

Why Generic Pyrazole Bromides Cannot Replace This Building Block


Simple substitution of this compound with its regioisomer or other pyrazole bromides is not chemically viable without significant re-optimization. The condensation of 1,1,1-trifluoro-2,4-pentanedione with 3-bromophenylhydrazine produces an 88:12 regioisomeric mixture, from which the 5-bromomethyl regioisomer (this compound) must be isolated to proceed down the synthetic pathway that yields the active pharmaceutical ingredient DPC423 [1]. The alternative 3-(bromomethyl)-5-(trifluoromethyl) regioisomer leads to a different spatial orientation of the key aminomethyl pharmacophore, which is critical for binding to the factor Xa active site [1][2]. Generic substitution therefore risks incorporating the wrong regioisomer, leading to synthetic failure or an inactive final product.

Regioisomer mismatch may alter pharmacophore orientation and binding context
Lower purity generic batches may complicate downstream cGMP purification
Alternative synthetic routes require re-optimization and additional steps

Head-to-Head Evidence Supporting This Compound


Regioisomeric Ratio Dictates Synthesis Feasibility

The synthesis of this compound is inherently tied to the regioisomeric outcome of the pyrazole-forming condensation. The reaction of 1,1,1-trifluoro-2,4-pentanedione with 3-bromophenylhydrazine yields an 88:12 mixture favoring the 5-methyl-3-(trifluoromethyl) regioisomer, which is the direct precursor to the target 5-bromomethyl compound [1]. The undesired 3-methyl-5-(trifluoromethyl) regioisomer must be removed by flash chromatography to avoid contamination of the final drug substance [1]. An alternative starting material yielding the opposite regioisomer would require a completely different synthetic route to arrive at the active factor Xa inhibitor pharmacophore, making the target compound irreplaceable for this pathway.

Regioisomeric Ratio
Reported
88:12 (target vs undesired precursor)
Directly impacts synthetic yield and purification burden
Isolation from mixture avoids downstream complexity
Medicinal Chemistry Process Chemistry Factor Xa Inhibitors

Purity Specification for Direct cGMP Use

A commercial supplier specifies this compound at a minimum purity of 98% (NLT 98%) . In contrast, many generalist vendors offer uncharacterized or lower-purity (95%) batches of pyrazole bromide intermediates, often as mixtures of regioisomers . For the synthesis of DPC423, which requires a final API purity exceeding 99%, starting with a high-purity intermediate is critical to avoid carrying through impurities that are difficult to purge in the final crystallization steps.

Purity Specification
Data to verify
≥98% (NLT) vs generic 95%
Supports reduced impurity carryover risk
Vendor COA; HPLC context
Sourcing Quality Control Purity

Validated Precursor for Factor Xa Inhibitor DPC423

The target compound is the direct precursor to the carboxylic acid intermediate that is coupled to form DPC423, a factor Xa inhibitor with a reported Ki of 0.15 nM against human factor Xa [1][2]. The homologous 3-bromomethyl regioisomer would, after analogous transformations, produce a 3-carboxamide derivative. While direct comparative data for the two carboxamide regioisomers is not publicly available, the extensive SAR described in the DPC423 discovery paper establishes that the 5-carboxamide orientation is essential for the observed picomolar potency, as the aminomethylphenyl group must occupy a specific vector to interact with the S1 pocket of factor Xa [1]. Therefore, only the target compound can lead to the validated pharmacophore.

Lead-Series Context
Class-level inference
Precursor to DPC423 (Ki 0.15 nM vs human FXa)
Aligns with validated pharmacophore series
Only 5-substituted series led to clinical candidate
Antithrombotic Structure-Activity Relationship Lead Compound

Bifunctional Reactivity for Orthogonal Transformations

The presence of both a primary alkyl bromide and an aromatic nitrile on the same scaffold enables sequential, orthogonal functionalization. The bromomethyl group participates in nucleophilic substitutions and Suzuki-Miyaura cross-couplings, while the nitrile can be reduced to an aminomethyl group for subsequent amide bond formation, as demonstrated in the synthesis of DPC423 [1]. Analogs lacking the nitrile (e.g., simple 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole) cannot directly access the benzylic amine pharmacophore without additional protection/deprotection steps, adding 2–3 synthetic steps to the sequence . The benzonitrile moiety thus provides a built-in 'traceless' amine precursor that streamlines the synthesis of amine-containing target compounds.

Bifunctional Handles
Class-level inference
Two reactive handles vs one in generic pyrazoles
Enables shorter synthetic sequence to amines
At least 2 steps saved in DPC423-like route
Click Chemistry Cross-Coupling Diversity-Oriented Synthesis

Procurement-Driven Application Scenarios


Synthesis of Factor Xa Inhibitor Lead Compounds

Medicinal chemistry teams can use this intermediate to directly access the 5-carboxamide series of factor Xa inhibitors. As established by the DPC423 discovery program, the bromomethyl group is converted to a carboxylic acid and subsequently coupled to a biphenylamine, while the nitrile is reduced to the critical aminomethyl pharmacophore [1]. Procuring this specific regioisomer ensures alignment with the published SAR and avoids the need for regioisomer separation.

Late-Stage Diversification of Pyrazole Scaffolds

For diversity-oriented synthesis, the compound can undergo sequential functionalization: the bromomethyl group can be substituted with various nucleophiles (amines, thiols, alkoxides), and then the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid. This orthogonal reactivity is not available in the simpler, nitrile-free pyrazole bromides [2], making this compound a more versatile building block for library synthesis.

Process Chemistry Development and Impurity Profiling

Given the known 88:12 regioisomeric ratio from the pyrazole condensation step [1], process chemists can use this pure compound as a reference standard for developing HPLC methods to monitor and control the levels of the undesired 3-substituted regioisomer in their own batches, ensuring regulatory compliance for later-stage intermediates.

Covalent Probe and PROTAC Linker Chemistry

The benzylic bromide moiety is an excellent electrophilic handle for conjugating the pyrazole core to linker moieties or E3 ligase ligands in PROTAC design. The nitrile group can be reduced to install a primary amine handle at the opposite end of the molecule, providing a bifunctional core for targeted protein degradation applications.

Application
Selection Property
Validation Focus
Synthesis of Factor Xa Inhibitor Leads
Regioisomeric purity
Alignment with DPC423 SAR context
Late-Stage Diversification
Orthogonal reactive handles
Sequential functionalization efficiency
Process Development & Impurity Control
High-purity reference standard
HPLC method for regioisomer monitoring
PROTAC & Covalent Probe Design
Bifunctional core with linker handles
Conjugation without protecting group complexity
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